molecular formula C20H24N4O B4441621 4-methyl-2-(4-methylpiperazin-1-yl)-7-phenyl-7,8-dihydroquinazolin-5(6H)-one

4-methyl-2-(4-methylpiperazin-1-yl)-7-phenyl-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B4441621
M. Wt: 336.4 g/mol
InChI Key: GVBKVSGWZJWEKI-UHFFFAOYSA-N
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Description

4-methyl-2-(4-methylpiperazin-1-yl)-7-phenyl-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its quinazolinone core, which is a bicyclic structure containing a benzene ring fused to a pyrimidine ring. The presence of the piperazine moiety and the phenyl group further enhances its chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-(4-methylpiperazin-1-yl)-7-phenyl-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-aminobenzamide with an appropriate aldehyde to form the quinazolinone core. This intermediate is then subjected to further reactions to introduce the piperazine and phenyl groups. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the condensation and cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques like recrystallization or chromatography, and stringent quality control measures to ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-(4-methylpiperazin-1-yl)-7-phenyl-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce reduced forms of the compound with altered functional groups .

Mechanism of Action

The mechanism of action of 4-methyl-2-(4-methylpiperazin-1-yl)-7-phenyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. Studies have shown that the compound can inhibit the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines like nitric oxide and tumor necrosis factor-α. Additionally, it can modulate endoplasmic reticulum stress and apoptosis pathways, providing neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-2-(4-methylpiperazin-1-yl)-7-phenyl-7,8-dihydroquinazolin-5(6H)-one stands out due to its unique combination of a quinazolinone core, piperazine moiety, and phenyl group, which contribute to its diverse chemical reactivity and potential biological activities. Its ability to modulate multiple molecular pathways and its potential therapeutic applications make it a compound of significant interest in scientific research .

Properties

IUPAC Name

4-methyl-2-(4-methylpiperazin-1-yl)-7-phenyl-7,8-dihydro-6H-quinazolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O/c1-14-19-17(22-20(21-14)24-10-8-23(2)9-11-24)12-16(13-18(19)25)15-6-4-3-5-7-15/h3-7,16H,8-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBKVSGWZJWEKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC(=N1)N3CCN(CC3)C)CC(CC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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